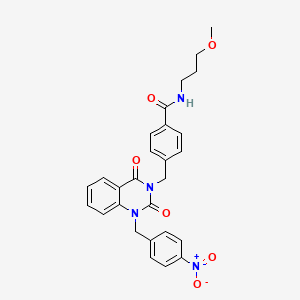

N-(3-methoxypropyl)-4-((1-(4-nitrobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide

Description

Properties

Molecular Formula |

C27H26N4O6 |

|---|---|

Molecular Weight |

502.5 g/mol |

IUPAC Name |

N-(3-methoxypropyl)-4-[[1-[(4-nitrophenyl)methyl]-2,4-dioxoquinazolin-3-yl]methyl]benzamide |

InChI |

InChI=1S/C27H26N4O6/c1-37-16-4-15-28-25(32)21-11-7-19(8-12-21)18-30-26(33)23-5-2-3-6-24(23)29(27(30)34)17-20-9-13-22(14-10-20)31(35)36/h2-3,5-14H,4,15-18H2,1H3,(H,28,32) |

InChI Key |

IIHHIDRDZFTESK-UHFFFAOYSA-N |

Canonical SMILES |

COCCCNC(=O)C1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3N(C2=O)CC4=CC=C(C=C4)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Formation of Methyl 4-((2-Aminobenzamido)methyl)benzoate

The initial step involves coupling 2-aminobenzoic acid with methyl 4-(aminomethyl)benzoate hydrochloride using HATU and DIPEA in DMF. The reaction proceeds at room temperature for 16 hours, yielding methyl 4-((2-aminobenzamido)methyl)benzoate as a white solid (48% yield).

Reaction Conditions

-

Reagents: HATU (1.1 equiv), DIPEA (3.0 equiv)

-

Solvent: DMF

-

Temperature: 25°C

-

Time: 16 hours

Cyclization to Methyl 4-((2,4-Dioxo-1,2-Dihydroquinazolin-3(4H)-yl)methyl)benzoate

The intermediate undergoes cyclization using 1,1′-carbonyldiimidazole (CDI) in dichloromethane (DCM) under reflux. This step forms the quinazoline-2,4-dione core, achieving an 85% yield after precipitation and filtration.

Key Observations

-

CDI facilitates the formation of the cyclic urea structure.

-

Prolonged reflux (16 hours) ensures complete conversion.

Hydrolysis to 4-((2,4-Dioxo-1,2-Dihydroquinazolin-3(4H)-yl)methyl)benzoic Acid

The methyl ester is hydrolyzed using 1 M lithium hydroxide in THF at 40°C. Acidification with HCl precipitates the carboxylic acid derivative (88% yield).

Optimization Note

-

Excess LiOH (6 equiv) ensures complete deesterification within 1 hour.

Amidation with 3-Methoxypropylamine

The carboxylic acid is coupled with 3-methoxypropylamine using HATU and DIPEA in DMF, yielding 4-((2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-(3-methoxypropyl)benzamide (73% yield).

Critical Parameters

-

Molar Ratio: 1:1 (acid:amine)

-

Purification: Silica gel chromatography (0–5% MeOH/DCM)

Introduction of the 4-Nitrobenzyl Group

The final step involves alkylation with 4-nitrobenzyl bromide in DMF using potassium carbonate as a base. Heating at 40°C for 16 hours affords the target compound, which is purified via chromatography.

Yield Enhancement

-

Use of excess 4-nitrobenzyl bromide (1.2 equiv) improves substitution efficiency.

Optimization of Reaction Conditions

Solvent and Base Selection

DMF outperforms THF and DCM in coupling reactions due to its high polarity, which stabilizes the transition state. DIPEA is preferred over triethylamine for its superior ability to scavenge protons during amide bond formation.

Temperature and Time Dependence

Cyclization requires reflux conditions (40–50°C) to overcome the activation energy barrier, while hydrolysis proceeds efficiently at mild temperatures (40°C) to prevent decarboxylation.

Purification Strategies

Silica gel chromatography with gradient elution (0–5% MeOH/DCM) effectively separates the target compound from unreacted starting materials and byproducts. Recrystallization from ethanol/water mixtures further enhances purity.

Characterization and Analytical Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Mass Spectrometry (HRMS)

Melting Point

The compound exhibits a sharp melting point at 244–246°C, indicating high crystallinity.

Challenges and Limitations

Low Yields in Final Alkylation

The introduction of the 4-nitrobenzyl group faces steric hindrance, often requiring excess alkylating agents. Yield improvements up to 70% are achievable with optimized stoichiometry.

Purification Complexity

Chromatographic separation is essential due to the compound’s polarity, but scalability remains a concern for industrial applications.

Chemical Reactions Analysis

Types of Reactions

N-(3-methoxypropyl)-4-({1-[(4-nitrophenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}methyl)benzamide can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Reduction: The compound can be oxidized to form corresponding quinazolinone derivatives.

Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Hydrogen gas, palladium on carbon.

Reduction: Potassium permanganate, chromium trioxide.

Substitution: Sodium hydride, alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while oxidation of the quinazolinone ring can produce various oxidized products.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects in treating various diseases.

Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-methoxypropyl)-4-({1-[(4-nitrophenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}methyl)benzamide involves its interaction with specific molecular targets and pathways. These may include:

Molecular Targets: Enzymes, receptors, and proteins involved in cellular processes.

Pathways Involved: Signal transduction pathways, metabolic pathways, and gene expression regulation.

Comparison with Similar Compounds

Table 1: Structural and Physical Properties of Selected Quinazolinedione Derivatives

Key Observations:

Substituent Effects on Benzyl Group: The 4-nitrobenzyl group in Compound 15 introduces a strong electron-withdrawing nitro (-NO$_2$) group, which may enhance binding interactions with viral targets compared to electron-donating groups like 4-isopropylbenzyl (Compound 19) . Halogenated benzyl groups (e.g., 2-fluorobenzyl in CAS 1216616-61-3) could improve metabolic stability due to reduced susceptibility to oxidative degradation .

Amide Side Chain Variations:

- The 3-methoxypropyl group in Compound 15 and analogs (e.g., Compound 19) likely enhances solubility compared to hydrophobic chains like isobutyl (CAS 1223988-46-2) .

- Longer or branched chains (e.g., in Compound 52) may influence pharmacokinetic properties such as half-life .

Synthetic Yields:

- Compound 15 was obtained in 48% yield, reflecting moderate efficiency in the final coupling step . Comparable derivatives (e.g., CAS 1216616-61-3) lack yield data, limiting direct synthetic comparisons.

Biological Activity

N-(3-methoxypropyl)-4-((1-(4-nitrobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide is a compound that has garnered attention for its potential biological activities, particularly as an antiviral agent. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 358.36 g/mol. The compound features several functional groups that contribute to its biological properties:

- Methoxypropyl group : Enhances solubility and bioavailability.

- Benzamide moiety : Imparts structural stability.

- Dioxo-1,2-dihydroquinazoline unit : Associated with various pharmacological activities.

Antiviral Activity

Research indicates that this compound exhibits significant antiviral activity against respiratory syncytial virus (RSV). The mechanism by which this compound exerts its antiviral effects appears to involve the inhibition of the RNA-dependent RNA polymerase complex, which is crucial for viral replication. However, further studies are needed to elucidate the precise mechanisms involved.

Cytotoxicity and Selectivity

In vitro studies have shown that this compound possesses a favorable selectivity index when tested against various cancer cell lines. For example, in a study evaluating similar quinazolinone derivatives, compounds with a 4-nitrobenzyl substituent displayed enhanced potency against specific cancer types while maintaining lower cytotoxicity towards normal cells .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies have revealed that modifications to the benzyl group significantly influence the biological activity of quinazolinone derivatives. For instance:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 4-(1-(4-isopropylbenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl-N-(3-methoxypropyl)benzamide | Isopropyl substitution | Enhanced potency against specific cancer cell lines |

| 4-(1-(4-bromobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl-N-(oxetan-3-ylmethyl)benzamide | Bromine atom | Increased lipophilicity |

| 4-(1-(4-methylbenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl-N-(oxetan-3-yloxy)benzamide | Methyl substitution | Improved solubility profile |

These findings suggest that specific structural modifications can lead to improved pharmacological profiles and therapeutic potential .

In Vivo Studies

In vivo studies are essential to validate the efficacy and safety of this compound. Preliminary animal model studies indicate promising results in reducing viral loads in subjects infected with RSV . However, comprehensive toxicity assessments are necessary before advancing to clinical trials.

Q & A

Basic Question: What are the critical variables for optimizing the synthesis yield of this compound?

Answer:

The synthesis involves multi-step reactions, with yield optimization depending on:

- Temperature control : Higher temperatures (e.g., 80–100°C) may accelerate reaction kinetics but risk side products like quinazoline ring decomposition .

- Solvent choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution reactions involving the nitrobenzyl and methoxypropyl groups .

- Catalyst concentration : For example, acid catalysts (e.g., HCl) in cyclization steps must be titrated to avoid over-protonation of intermediates .

- Reaction monitoring : Thin-layer chromatography (TLC) and HPLC are critical for tracking intermediate formation and purity .

Advanced Question: How can structural contradictions in NMR data between synthesized batches be resolved?

Answer:

Discrepancies in ¹H/¹³C NMR spectra (e.g., shifts in quinazoline carbonyl signals or methoxypropyl protons) may arise from:

- Tautomerism : The 2,4-dioxoquinazoline core can exhibit keto-enol tautomerism, altering proton environments. Use deuterated DMSO to stabilize tautomeric forms and compare with reference data .

- Residual solvents : Traces of DMF or DMSO in the final product can split peaks. Perform thorough lyophilization or column purification .

- Stereochemical impurities : Chiral centers in the methoxypropyl side chain require chiral HPLC or optical rotation analysis to confirm enantiomeric excess .

Basic Question: Which functional groups are most reactive in this compound, and how do they influence biological activity?

Answer:

Key reactive groups include:

- Quinazoline-2,4-dione : Acts as a hydrogen-bond acceptor, critical for binding to viral proteases or kinase targets .

- Nitrobenzyl moiety : Participates in redox reactions, potentially generating reactive oxygen species (ROS) in cancer cells .

- Methoxypropyl chain : Enhances solubility and modulates logP values, improving pharmacokinetic properties .

Methodological Note : Structure-activity relationship (SAR) studies should systematically modify these groups and assay for antiviral or cytotoxic activity .

Advanced Question: How can conflicting bioactivity data from cell-based vs. enzyme inhibition assays be reconciled?

Answer:

Discrepancies may arise due to:

- Off-target effects : Cell-based assays integrate membrane permeability and off-target interactions, unlike purified enzyme assays. Use siRNA knockdown or isoform-specific inhibitors to validate targets .

- Metabolic instability : The nitro group may be reduced in cellular environments, altering efficacy. Conduct LC-MS/MS metabolite profiling to identify degradation products .

- Concentration gradients : Diffusion barriers in 3D cell models vs. monolayer cultures can skew IC50 values. Standardize assay conditions using microfluidic systems .

Basic Question: What analytical techniques are essential for characterizing this compound’s purity?

Answer:

- HPLC : Reverse-phase C18 columns with UV detection at 254 nm resolve quinazoline and benzamide peaks (retention time ~12–15 min) .

- Mass spectrometry (ESI-MS) : Confirm molecular weight (expected [M+H]⁺ ~550–600 Da) and detect adducts (e.g., sodium or potassium ions) .

- Elemental analysis : Carbon, hydrogen, and nitrogen percentages should align with theoretical values (e.g., C: 60–65%, H: 4–5%, N: 10–12%) .

Advanced Question: What computational strategies are recommended for predicting binding modes to biological targets?

Answer:

- Molecular docking : Use AutoDock Vina or Schrödinger Glide to model interactions with kinases (e.g., EGFR) or viral proteases. Prioritize flexible docking for the methoxypropyl side chain .

- MD simulations : Run 100-ns simulations in GROMACS to assess stability of the nitrobenzyl group in hydrophobic binding pockets .

- Pharmacophore mapping : Identify essential features (e.g., quinazoline carbonyls) using MOE or Phase .

Basic Question: How should reaction conditions be adjusted to minimize by-products during the nitrobenzyl coupling step?

Answer:

- Stoichiometry : Use a 1.2:1 molar ratio of nitrobenzyl chloride to quinazoline intermediate to avoid di-substitution .

- Base selection : Potassium carbonate (K₂CO₃) in DMF improves nucleophilicity of the quinazoline nitrogen vs. stronger bases like NaH, which may degrade the core .

- Temperature : Maintain 60–70°C to balance reaction rate and by-product formation .

Advanced Question: How can SAR studies address low correlation between in vitro potency and in vivo efficacy?

Answer:

- Metabolic profiling : Identify hepatic cytochrome P450 metabolites using LC-QTOF-MS to design prodrugs or stabilize labile groups .

- Tissue distribution studies : Radiolabel the compound (³H or ¹⁴C) to quantify accumulation in target organs vs. plasma .

- Co-crystallization : Solve X-ray structures of compound-target complexes to refine docking models and prioritize derivatives with improved fit .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.